Cas no 2580103-04-2 (ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate)

Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate is a chiral cyclopentene derivative featuring an amino group and an ester functionality, making it a versatile intermediate in organic synthesis. The (1S,4S) stereochemistry ensures high enantioselectivity, which is critical for applications in asymmetric synthesis and pharmaceutical development. The cyclopentene scaffold provides a rigid framework, enhancing reactivity in cycloaddition and functionalization reactions. The ethyl ester group offers synthetic flexibility for further derivatization, while the amino group enables participation in amide or imine formation. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules with defined stereocenters. Its stability and well-defined structure make it suitable for precise synthetic applications.
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate structure
2580103-04-2 structure
Product name:ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
CAS No:2580103-04-2
MF:C9H15NO2
MW:169.220902681351
CID:6335492
PubChem ID:165886780

ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
    • 2580103-04-2
    • EN300-27726436
    • Inchi: 1S/C9H15NO2/c1-2-12-9(11)6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8+/m0/s1
    • InChI Key: RJNYTKYYJNXGLE-JGVFFNPUSA-N
    • SMILES: O(CC)C(C[C@H]1C=C[C@H](C1)N)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.3Ų

ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27726436-0.25g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-27726436-0.5g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-27726436-5.0g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-27726436-2.5g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-27726436-0.05g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-27726436-0.1g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-27726436-10.0g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27726436-1.0g
ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate
2580103-04-2 95.0%
1.0g
$1086.0 2025-03-19

Additional information on ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate

Professional Introduction to Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate (CAS No. 2580103-04-2)

Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate, with the CAS number 2580103-04-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex stereochemical configuration, has garnered attention for its potential applications in drug discovery and molecular recognition. The presence of a cyclopentene ring with an amine substituent at the 4-position and an acetic acid ethyl ester moiety at the 2-position endows it with unique chemical properties that make it a valuable candidate for further investigation.

The stereochemistry of this compound, specifically the (1S,4S) configuration, is crucial for its biological activity. Stereoisomers can exhibit vastly different pharmacological properties due to their distinct spatial arrangements. In the case of Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate, the specific stereochemical arrangement has been carefully optimized to enhance its interactions with biological targets. This aspect is particularly relevant in the development of chiral drugs, where the enantiomeric purity of a compound can significantly influence its efficacy and safety profile.

Recent advancements in computational chemistry have enabled researchers to more accurately predict the biological behavior of complex molecules like Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate. Molecular modeling studies have shown that this compound can interact with various biological receptors and enzymes, suggesting potential applications in treating a range of diseases. For instance, its structural features may allow it to modulate enzyme activity or interfere with pathogenic processes at a molecular level.

In addition to its potential therapeutic applications, Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate has been explored as a building block in synthetic chemistry. The cyclopentene ring and amine group provide versatile handles for further functionalization, enabling the creation of more complex molecules with tailored properties. This flexibility makes it a valuable tool for chemists working on the development of novel compounds.

One of the most exciting areas of research involving Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate is its role in developing new methodologies for asymmetric synthesis. The ability to efficiently produce enantiomerically pure compounds is essential for many pharmaceutical applications. Researchers have been investigating catalytic systems that can selectively produce the (1S,4S) isomer of this compound, which could significantly streamline the synthesis process and reduce costs.

The compound's unique structural features also make it an interesting candidate for studying molecular recognition processes. By understanding how Ethyl 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetate interacts with other molecules, scientists can gain insights into broader principles of biochemical interactions. This knowledge could be applied to develop new drugs or improve existing ones by designing molecules that bind more effectively to their targets.

Current research is also exploring the potential of Ethyl 2-[1S,4S-4-aminocyclopent-2-en-1-yl]acetate (CAS No. 2580103-04-02) in drug delivery systems. Its ability to form stable complexes with other molecules could be harnessed to create targeted delivery systems that release therapeutic agents at specific sites within the body. This approach could improve drug efficacy while reducing side effects by ensuring that medications are delivered precisely where they are needed.

The synthesis of Ethyl 2-[1S,4S-4-aminocyclopent-2-en< strong > - strong > < strong > 1 strong > - strong > < strong > yl strong > ]< strong > acetate strong > (CAS No. < strong >2580103

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